2,5-dichloro-N-(diphenylmethyl)benzamide
Description
Properties
CAS No. |
329930-91-8 |
|---|---|
Molecular Formula |
C20H15Cl2NO |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
N-benzhydryl-2,5-dichlorobenzamide |
InChI |
InChI=1S/C20H15Cl2NO/c21-16-11-12-18(22)17(13-16)20(24)23-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,23,24) |
InChI Key |
OKSQPSQTHBHYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,5-Dichlorobenzoyl Chloride
2,5-Dichlorobenzoic acid is treated with thionyl chloride at reflux (70–80°C) for 3–4 hours, yielding 2,5-dichlorobenzoyl chloride with >95% conversion. Excess thionyl chloride is removed via distillation, and the crude product is used directly in the next step.
Amidation with Diphenylmethylamine
The acid chloride is reacted with diphenylmethylamine in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. Triethylamine (TEA) or pyridine is added to scavenge HCl. After 12–24 hours, the mixture is quenched with water, and the product is isolated via filtration or extraction.
Optimization Insights
-
Solvent : Dichloroethane improves yields (88–92%) compared to DCM (75–80%) due to better solubility of the amine.
-
Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine minimizes side products.
-
Purity : Crude products often require recrystallization from ethanol/water (1:3) to achieve >99% purity.
Coupling-Agent-Mediated Amidation
For substrates sensitive to acidic conditions, carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are employed. This method avoids generating HCl, making it suitable for acid-labile functional groups.
Reaction Protocol
2,5-Dichlorobenzoic acid (1.0 equiv), EDCl (1.1 equiv), and HOBt (hydroxybenzotriazole, 1.1 equiv) are dissolved in DMF. Diphenylmethylamine (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred for 24–48 hours at room temperature. The product is precipitated with ice water and purified via column chromatography (hexane/ethyl acetate, 4:1).
Performance Metrics
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 85 | 98.5 |
| DCC/HOBt | 78 | 97.2 |
| HATU | 92 | 99.1 |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) achieves superior yields but incurs higher costs.
Mitsunobu Reaction for Stereocontrolled Synthesis
While traditionally used for ether formation, the Mitsunobu reaction has been adapted for amide synthesis in sterically demanding systems. A modified protocol employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the coupling of 2,5-dichlorobenzoic acid with diphenylmethanol, followed by in situ oxidation to the amide.
Reaction Mechanism
-
Activation : DEAD and PPh₃ generate a reactive phosphonium intermediate.
-
Nucleophilic Attack : Diphenylmethanol attacks the activated carboxylic acid.
-
Oxidation : The intermediate is oxidized using MnO₂ to yield the amide.
Challenges
-
Byproducts : Triphenylphosphine oxide requires extensive washing with ether.
Transbenzhydrylation from Preformed Intermediates
This method leverages the reversibility of benzhydryl ether formation to introduce the diphenylmethyl group. Chlorodiphenylmethane reacts with a preformed benzamide precursor (e.g., 2,5-dichloro-N-hydroxybenzamide) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Stepwise Procedure
-
Hydroxamic Acid Synthesis : 2,5-Dichlorobenzoic acid is converted to its hydroxamic acid derivative using hydroxylamine.
-
Transbenzhydrylation : The hydroxamic acid reacts with chlorodiphenylmethane (1.5 equiv) in toluene at 110°C for 6 hours.
-
Workup : The mixture is filtered through Celite, and the product is recrystallized from acetonitrile.
Advantages
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Classical Acylation | 88–92 | 99 | Low | Excellent |
| EDCl/HOBt Coupling | 85 | 98.5 | Moderate | Good |
| Mitsunobu Reaction | 65–70 | 97 | High | Limited |
| Transbenzhydrylation | 70–75 | 97 | Moderate | Moderate |
Classical acylation remains the most cost-effective and scalable approach, while coupling agents offer higher compatibility with sensitive substrates .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(diphenylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to form corresponding amines.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Substituted benzamides.
Reduction Reactions: Corresponding amines.
Oxidation Reactions: Corresponding carboxylic acids.
Scientific Research Applications
2,5-dichloro-N-(diphenylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(diphenylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2,5-dichloro-N-(diphenylmethyl)benzamide with key analogs, emphasizing substituents, chlorine positions, molecular properties, and applications:
Key Observations:
Substituent Effects: The diphenylmethyl group in the target compound introduces significant steric hindrance and hydrophobicity compared to smaller substituents like the 1,1-dimethyl-2-propynyl group in pronamide. Triazole-containing analogs (e.g., ) exhibit polar heterocyclic substituents, likely improving binding affinity in biological systems (e.g., enzyme inhibition).
Chlorine Position and Bioactivity :
- 2,5-Dichloro substitution is less common in herbicides compared to 3,5-dichloro (e.g., pronamide). The latter configuration is critical for herbicidal activity in pronamide, which inhibits microtubule assembly in weeds .
- 2,5-Dichloro derivatives may instead target different biological pathways, as seen in dopamine receptor ligands like [11C]raclopride (3,5-dichloro substitution) .
Physical Properties :
- Pronamide has a melting point of 155°C and a molar volume of 270.4 cm³/mol , whereas triazole-substituted analogs (e.g., ) likely have lower melting points due to reduced crystallinity from heterocyclic groups.
- The diphenylmethyl group may increase melting point and thermal stability compared to aliphatic substituents.
Environmental and Regulatory Profiles :
- Pronamide is classified as a UN3077 environmental hazard , while triazole derivatives (e.g., ) lack extensive regulatory data but may pose unique ecotoxicological risks due to nitrogen-rich structures.
Biological Activity
2,5-Dichloro-N-(diphenylmethyl)benzamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dichlorobenzene moiety linked to a diphenylmethyl group through an amide bond.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Escherichia coli | 64 µg/mL | Inhibition of metabolic pathways |
| Pseudomonas aeruginosa | 128 µg/mL | Cell wall synthesis inhibition |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.
Case Study: In Vitro Efficacy Against Cancer Cell Lines
A notable study assessed the cytotoxic effects of this compound on various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
Results indicated that the compound significantly reduced cell viability in a dose-dependent manner with IC50 values ranging from 15 to 30 µM.
Table 2: Cytotoxicity Data for Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 20 | Apoptosis via caspase activation |
| MCF-7 | 25 | Cell cycle arrest at G1 phase |
| A549 | 30 | Induction of oxidative stress |
The biological activity of this compound is attributed to several mechanisms:
- Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : In cancer cells, it activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting the release of cytochrome c.
- Cell Cycle Modulation : It interferes with key regulatory proteins involved in cell cycle progression, particularly affecting the transition from G1 to S phase.
Q & A
Q. What are the established synthetic routes for 2,5-dichloro-N-(diphenylmethyl)benzamide, and how are intermediates characterized?
The compound is typically synthesized via amide coupling between 2,5-dichlorobenzoyl chloride and diphenylmethylamine. Key intermediates (e.g., diphenylmethylamine) should be purified using column chromatography and characterized via:
- FT-IR : To confirm amide bond formation (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹).
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
- Mass Spectrometry (MS) : For molecular ion validation (e.g., [M+H]⁺ peak matching theoretical mass).
Safety protocols during synthesis include using inert atmospheres for moisture-sensitive steps and adhering to hazard controls (e.g., PPE for chloride intermediates) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
A multi-technique approach is essential:
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scaled synthesis?
A 2³ factorial design evaluates three factors: temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (toluene vs. DMF). Response variables include yield and purity. For example:
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxicity) be resolved?
Contradictions often arise from assay-specific variables:
- Mechanistic Studies : Use fluorescence microscopy to differentiate membrane disruption (antimicrobial) from mitochondrial apoptosis (cytotoxicity).
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.
- Structural Analogues : Synthesize derivatives (e.g., replacing Cl with F) to isolate electronic effects on bioactivity .
Q. What computational methods predict reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution:
- Electrostatic Potential Maps : Highlight electrophilic sites (e.g., Cl atoms with partial positive charge).
- Activation Energy Barriers : Predict feasibility of SNAr (nucleophilic aromatic substitution) vs. elimination pathways.
AI-driven platforms like COMSOL Multiphysics integrate these models with experimental kinetics for real-time optimization .
Q. How does crystal packing influence solubility and formulation stability?
X-ray structures reveal intermolecular interactions:
- Hydrogen Bonding : Between amide N-H and Cl atoms reduces solubility in polar solvents.
- π-Stacking : Diphenyl groups create hydrophobic domains, necessitating surfactants (e.g., Tween-80) for aqueous formulations.
Accelerated stability studies (40°C/75% RH for 6 months) correlate crystallinity changes (via PXRD) with degradation rates .
Methodological Considerations
Q. What protocols mitigate hazards during halogenated benzamide synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
